Cas no 1123-40-6 (4,4-dimethylpiperidine-2,6-dione)

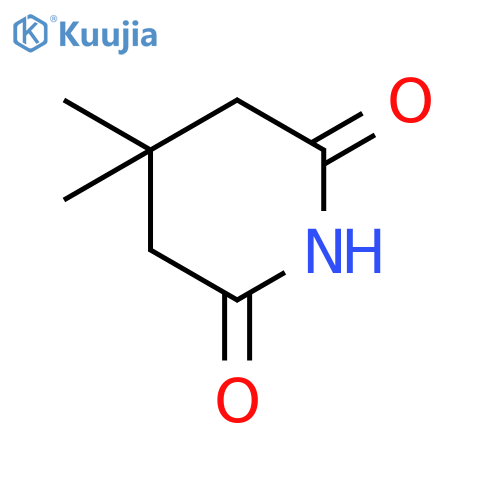

1123-40-6 structure

商品名:4,4-dimethylpiperidine-2,6-dione

4,4-dimethylpiperidine-2,6-dione 化学的及び物理的性質

名前と識別子

-

- 4,4-Dimethylpiperidine-2,6-dione

- 3,3-Dimethylglutarimide

- 3.3-Dimethylglutarimide

- 4,4-Dimethyl-2,6-piperidinedione

- 2,6-Piperidinedione, 4,4-dimethyl-

- GLUTARIMIDE, 3,3-DIMETHYL-

- beta,beta-Dimethylglutarimide

- 3,3-dimethyl-glutarimide

- 5S2HK9A9UM

- YUJCWMGBRDBPDL-UHFFFAOYSA-N

- .beta.,.beta.-Dimethylglutarimide

- NSC58194

- 4,6-piperidinedione

- Glutarimide,3-dimethyl-

- 2, 4,4-dimethyl-

- 3,3-Dimethyl glutarimide

- NCIOpen2_002161

- S

- J-002755

- UNII-5S2HK9A9UM

- CS-W022042

- NS00023627

- MFCD00006671

- SB12741

- DTXSID7074454

- A802555

- D1324

- 4 pound not4-Dimethylpiperidine-2 pound not6-dione

- 4,4-dimethyl-piperidine-2,6-dione

- FT-0614081

- STR01447

- AKOS003234737

- AMY3786

- BRN 0111981

- SY047201

- BAA12340

- EN300-65477

- NSC-58194

- P10020

- SCHEMBL1352364

- 3,3-Dimethylglutarimide, 99%

- Z57475062

- NSC 58194

- 1123-40-6

- NSC99206

- InChI=1/C7H11NO2/c1-7(2)3-5(9)8-6(10)4-7/h3-4H2,1-2H3,(H,8,9,10

- EINECS 214-373-4

- NSC-99206

- DB-041079

- 4,4-dimethylglutarimide

- 2,6-Piperidinedione, 4,4-dimethyl-(9CI)

- DTXCID1033294

- 4,4-dimethylpiperidine-2,6-dione

-

- MDL: MFCD00006671

- インチ: 1S/C7H11NO2/c1-7(2)3-5(9)8-6(10)4-7/h3-4H2,1-2H3,(H,8,9,10)

- InChIKey: YUJCWMGBRDBPDL-UHFFFAOYSA-N

- ほほえんだ: O=C1C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])C(N1[H])=O

- BRN: 0111981

計算された属性

- せいみつぶんしりょう: 141.07900

- どういたいしつりょう: 141.078979

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 166

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2

- 互変異性体の数: 5

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

じっけんとくせい

- 色と性状: ソリッド

- 密度みつど: 1.1522 (rough estimate)

- ゆうかいてん: 145.0 to 148.0 deg-C

- ふってん: 258.21°C (rough estimate)

- フラッシュポイント: 125.3 °C

- 屈折率: 1.5026 (estimate)

- すいようせい: Soluble in water.

- PSA: 46.17000

- LogP: 0.77800

- FEMA: 3251

- ようかいせい: 未確定

4,4-dimethylpiperidine-2,6-dione セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:2811

- WGKドイツ:2

- 危険カテゴリコード: 22-36/37/38-43

- セキュリティの説明: S26-S36/37

- RTECS番号:MA4348000

-

危険物標識:

- リスク用語:R36/37/38

- セキュリティ用語:6.1(b)

- ちょぞうじょうけん:Sealed in dry,Room Temperature

- 包装グループ:III

- 包装等級:III

- 包装カテゴリ:III

- 危険レベル:6.1(b)

- 危険レベル:6.1(b)

4,4-dimethylpiperidine-2,6-dione 税関データ

- 税関コード:2925190090

- 税関データ:

中国税関コード:

2925190090概要:

2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4,4-dimethylpiperidine-2,6-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-65477-0.25g |

4,4-dimethylpiperidine-2,6-dione |

1123-40-6 | 95% | 0.25g |

$19.0 | 2023-02-13 | |

| eNovation Chemicals LLC | D496681-25G |

4,4-dimethylpiperidine-2,6-dione |

1123-40-6 | 97% | 25g |

$60 | 2023-09-03 | |

| Chemenu | CM105753-100g |

4,4-dimethylpiperidine-2,6-dione |

1123-40-6 | 97% | 100g |

$421 | 2023-03-07 | |

| TRC | D460095-500mg |

4,4-Dimethylpiperidine-2,6-dione |

1123-40-6 | 500mg |

$ 80.00 | 2022-06-05 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22196-25g |

3,3-Dimethylglutarimide, 99% |

1123-40-6 | 99% | 25g |

¥1188.00 | 2023-02-25 | |

| Aaron | AR003L53-10g |

4,4-dimethylpiperidine-2,6-dione |

1123-40-6 | 97% | 10g |

$18.00 | 2025-01-22 | |

| Aaron | AR003L53-25g |

4,4-dimethylpiperidine-2,6-dione |

1123-40-6 | 97% | 25g |

$45.00 | 2025-01-22 | |

| eNovation Chemicals LLC | D496681-50g |

4,4-dimethylpiperidine-2,6-dione |

1123-40-6 | 97% | 50g |

$150 | 2025-02-22 | |

| abcr | AB133926-25g |

3,3-Dimethylglutarimide; . |

1123-40-6 | 25g |

€138.50 | 2025-02-13 | ||

| Ambeed | A112146-1g |

4,4-Dimethylpiperidine-2,6-dione |

1123-40-6 | 98% | 1g |

$7.0 | 2025-02-27 |

4,4-dimethylpiperidine-2,6-dione 関連文献

-

1. Flash photolysis of N-bromo-3,3-dimethylglutarimide: detection of the imidyl radicalRoderick W. Yip,Yuan L. Chow,Carol Beddard J. Chem. Soc. Chem. Commun. 1981 955

-

Adam Kwiatkowski,Izabela Grela,Borys O?mia?owski New J. Chem. 2017 41 1073

-

ángel Martín Pendás,Evelio Francisco,Dimas Suárez,Aurora Costales,Natalia Díaz,Julen Munárriz,Tomás Rocha-Rinza,José Manuel Guevara-Vela Phys. Chem. Chem. Phys. 2023 25 10231

-

4. Single-ion enthalpies of transfer for Conjugate-base anions of imides in acetonitrile–methanol mixtures. Empirical correlation with semi-empirical molecular orbital calculationsYasuhiko Kondo,Osamu Nonaka,Kazuhiko Iwasaki,Tomoyuki Kuwamoto,Tatsuya Takagi J. Chem. Soc. Faraday Trans. 1994 90 121

-

5. Absolute rate constants for abstraction of chlorine from three chlorinating agents by alkyl radicalsJames M. Tanko,Joseph F. Blackert J. Chem. Soc. Perkin Trans. 2 1996 1775

1123-40-6 (4,4-dimethylpiperidine-2,6-dione) 関連製品

- 1075-89-4(8-Azaspiro[4.5]decane-7,9-dione)

- 1130-32-1(3,3-Pentamethylene Glutarimide)

- 29553-51-3(3-Methylpiperidine-2,6-dione)

- 64-65-3(Bemegride)

- 1121-89-7(piperidine-2,6-dione)

- 25077-26-3(4-methylpiperidine-2,6-dione)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1123-40-6)4,4-dimethylpiperidine-2,6-dione

清らかである:99%

はかる:100g

価格 ($):180.0

atkchemica

(CAS:1123-40-6)4,4-dimethylpiperidine-2,6-dione

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ